3-Ethyl-2,6-dimethylquinolin-4-ol
Description
Properties
IUPAC Name |
3-ethyl-2,6-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-10-9(3)14-12-6-5-8(2)7-11(12)13(10)15/h5-7H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLIMHJBTINSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C(C1=O)C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-dimethylquinolin-4-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,6-dimethylphenylamine with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6-dimethylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophilic reagent used.
Scientific Research Applications
3-Ethyl-2,6-dimethylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6-dimethylquinolin-4-ol involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, such as topoisomerases, which are essential for DNA replication and transcription.
Comparison with Similar Compounds
3-Acetyl-2,4-dimethylquinolin-1-ium chloride
Structural Differences :
- Substituents: 2,4-dimethyl groups and an acetyl group at position 3 (vs. 2,6-dimethyl and ethyl at position 3 in the target compound).
- Functional Groups: Acetyl (electron-withdrawing) and chloride counterion (ionic) vs. hydroxyl (electron-donating) in the target.
Physicochemical Properties : - The acetyl group increases planarity distortion (torsion angle: 73.64° for the aldehyde group in related structures) compared to the ethyl group, which may reduce steric hindrance .
- The chloride salt enhances aqueous solubility due to ionic interactions, whereas the neutral hydroxyl group in the target compound may limit solubility.
Bioactivity : - Exhibits antibacterial and antifungal activities, likely due to the quinolinium cation’s ability to disrupt microbial membranes .
1-Hydroxy-2,6-dimethylquinolin-4-one
Structural Differences :
- Substituents: 2,6-dimethyl groups (shared with the target) but a hydroxyl at position 1 and a ketone at position 4 (vs. hydroxyl at position 4 in the target).
Functional Groups : - Molecular Weight and Solubility:
- Similar molecular weight (~189 g/mol) to the target compound, but reduced solubility due to the non-ionic ketone group.
Research Findings and Implications
- Substituent Position Effects: The 2,6-dimethyl pattern (common in the target and 4-one compound) may enhance thermal stability and π-π stacking interactions, as seen in crystallographic studies of related quinolines .
- Functional Group Impact: The hydroxyl group at position 4 in the target compound likely improves solubility and hydrogen-bonding capacity compared to the ketone in 1-hydroxy-2,6-dimethylquinolin-4-one, making it more suitable for aqueous biological environments .
- Synthetic Considerations: The use of acidic conditions (e.g., HCl) in synthesizing 3-Acetyl-2,4-dimethylquinolin-1-ium chloride suggests that similar methods could be adapted for the target compound, with modifications to incorporate ethyl and hydroxyl groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethyl-2,6-dimethylquinolin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of quinolin-4-ol derivatives typically involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For example, Mannich condensation followed by methylation has been used for structurally related piperidin-4-one derivatives . For this compound, a plausible route could involve Friedländer synthesis using ethyl acetoacetate and substituted anilines under acidic conditions. Optimization may include varying catalysts (e.g., PdCl₂(PPh₃)₂ for cross-coupling reactions ) or temperature gradients. Design of Experiments (DOE) can systematically identify optimal molar ratios and solvent systems (e.g., DMF or ethanol) to maximize yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions and regioselectivity, as demonstrated in studies of 6-Methoxy-2-methylquinolin-4-ol . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and quinoline rings. X-ray crystallography, though resource-intensive, provides definitive confirmation of crystal structure and hydrogen bonding, as seen in studies of 2-phenylquinoline derivatives .
Q. What are the common impurities encountered during synthesis, and how can they be identified?
- Methodological Answer : Common impurities include unreacted intermediates (e.g., uncyclized precursors) or byproducts from side reactions (e.g., over-methylation). Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) with UV detection can monitor reaction progress. For example, Thermo Scientific’s specifications for quinolin-4-ol derivatives emphasize ≥97% purity, achievable via column chromatography (silica gel, ethyl acetate/hexane eluent) . Mass spectrometry and comparative NMR analysis against reference standards help identify and quantify impurities .
Advanced Research Questions
Q. How do the positions of ethyl and methyl groups influence the biological activity of quinolin-4-ol derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution and bioactivity testing. For instance, 3-Chloro-6-methoxyquinolin-4-ol showed enhanced antibacterial activity (MIC = 1.5 µg/mL) compared to bromo-substituted analogs due to electronegativity and steric effects . For this compound, computational modeling (e.g., molecular docking) can predict interactions with target proteins, while in vitro assays (e.g., antimicrobial or cytotoxicity screens) validate hypotheses. Substituent positioning affects lipophilicity (logP) and membrane permeability, critical for bioavailability.
Q. How can researchers address discrepancies in reported biological activity data for quinolin-4-ol derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity) or compound purity. For example, CAS Common Chemistry data for 3-Chloro-6-methoxyquinolin-4-ol highlights the need for standardized MIC testing protocols . Researchers should:
- Replicate studies using identical strains/media (e.g., Mueller-Hinton agar for antibacterial assays).
- Validate purity via HPLC and elemental analysis.
- Compare results against structurally similar controls (e.g., 6,7-Dimethoxyquinolin-4-ol ).
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with logP, solubility, and toxicity. Tools like EPA’s DSSTox provide toxicity predictions based on structural analogs . Molecular dynamics simulations can assess stability in biological membranes, leveraging data from related compounds like 6-Chloro-2-phenylquinolin-4-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
